Reduced α-Mannosidase Inhibition Compared to Parent DIM (Class-Level Inference)
N-Methyl substitution on the pyrrolidine nitrogen of DIM results in a significant decrease in α-mannosidase inhibitory activity compared to the unsubstituted parent compound DIM. This trend is consistent across all 33 N-substituted DIM derivatives evaluated in the systematic study, establishing a clear structure-activity relationship where N-alkylation is detrimental to α-mannosidase inhibition [1].
| Evidence Dimension | α-Mannosidase inhibitory activity |
|---|---|
| Target Compound Data | Decreased activity relative to parent DIM (exact Ki not specified in abstract) |
| Comparator Or Baseline | 1,4-Dideoxy-1,4-imino-D-mannitol (DIM): Potent α-mannosidase inhibitor |
| Quantified Difference | Qualitative decrease observed; directionally consistent across 33 N-substituted derivatives |
| Conditions | In vitro glycosidase inhibition assays against various α-mannosidase enzymes |
Why This Matters
This evidence confirms that N-methyl-DIM cannot substitute for DIM in α-mannosidase-targeting applications, guiding procurement toward the appropriate compound for the intended enzyme target.
- [1] Yang, L.-F.; Shimadate, Y.; Kato, A.; Li, Y.-X.; Jia, Y.-M.; Fleet, G. W. J.; Yu, C.-Y. Synthesis and glycosidase inhibition of N-substituted derivatives of 1,4-dideoxy-1,4-imino-d-mannitol (DIM). Org. Biomol. Chem. 2020, 18 (5), 999-1011. View Source
